アザセトロン

概要

説明

Azasetron is an antiemetic compound that acts as a 5-HT3 receptor antagonist. It is primarily used to manage nausea and vomiting induced by cancer chemotherapy, such as cisplatin chemotherapy . Azasetron hydrochloride is administered either orally or intravenously, with a usual dose of 10 mg once daily .

科学的研究の応用

Azasetron has several scientific research applications:

作用機序

Azasetron, also known as Nazasetron, is a potent and selective antagonist of the serotonin 5-HT3 receptor . It is primarily used as an antiemetic to manage nausea and vomiting induced by cancer chemotherapy .

Target of Action

The primary target of Azasetron is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .

Mode of Action

Azasetron acts by blocking the 5-HT3 receptors . By doing so, it prevents serotonin, a neurotransmitter, from binding to these receptors and triggering the vomiting reflex .

Biochemical Pathways

It is known that the drug’s action on the 5-ht3 receptors can influence various downstream effects, primarily the suppression of the vomiting reflex .

Pharmacokinetics

Azasetron exhibits good bioavailability, with approximately 90% of the orally administered drug being absorbed . It is excreted in urine, with about 60-70% of the administered dose being excreted as the unmetabolized form . The drug can be administered both orally and intravenously .

Result of Action

The primary result of Azasetron’s action is the prevention of nausea and vomiting induced by cancer chemotherapy . By blocking the 5-HT3 receptors, Azasetron inhibits the vomiting reflex, thereby alleviating these symptoms .

生化学分析

Biochemical Properties

Azasetron interacts with the serotonin 5-HT3 receptors, which are ligand-gated ion channels found in the central and peripheral nervous systems. By binding to these receptors, Azasetron inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This interaction prevents the initiation of the vomiting reflex, making Azasetron effective in controlling chemotherapy-induced nausea and vomiting .

Cellular Effects

Azasetron exerts significant effects on various cell types, particularly those involved in the gastrointestinal tract and the central nervous system. By blocking serotonin 5-HT3 receptors on vagal nerve terminals and in the chemoreceptor trigger zone, Azasetron reduces the release of neurotransmitters that trigger the vomiting reflex. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in nausea and vomiting symptoms .

Molecular Mechanism

At the molecular level, Azasetron binds to the serotonin 5-HT3 receptors with high affinity, preventing serotonin from activating these receptors. This binding inhibits the subsequent ion channel opening and the influx of cations, which are necessary for the propagation of the emetic signal. Additionally, Azasetron’s interaction with these receptors can modulate the release of other neurotransmitters, further contributing to its antiemetic effects .

Dosage Effects in Animal Models

The effects of Azasetron vary with different dosages in animal models. At therapeutic doses, Azasetron effectively reduces emesis without significant adverse effects. At higher doses, it can cause toxic effects, including alterations in cardiovascular function and potential neurotoxicity. These threshold effects highlight the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

Azasetron is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The interaction of Azasetron with these metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Azasetron is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on central nervous system receptors. Binding proteins and transporters, such as P-glycoprotein, play a role in its cellular localization and accumulation, affecting its therapeutic action .

Subcellular Localization

Azasetron’s subcellular localization is primarily within the plasma membrane, where it interacts with serotonin 5-HT3 receptors. Post-translational modifications, such as phosphorylation, can influence its receptor binding affinity and activity. These modifications may also direct Azasetron to specific cellular compartments, enhancing its antiemetic efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azasetron hydrochloride involves several steps. One method includes the nitration of methyl 5-chlorosalicylate using fuming nitric acid, followed by reduction with stannous chloride dihydrate . The intermediate is then cyclized using 3-aminoquinuclidine dihydrochloride and TBTU in methylene chloride .

Industrial Production Methods

For industrial production, azasetron hydrochloride injection is prepared by dissolving azasetron hydrochloride, sodium chloride, lactic acid, and L-arginine in injection water. The pH is adjusted to 3.8-4.2, and the solution is maintained at 50-60°C. The solution undergoes heat preservation adsorption using active carbon, followed by de-carbonizing, filtering, cooling, fine filtration, nitrogen charging, and filling .

化学反応の分析

Azasetron undergoes various chemical reactions, including:

Oxidation and Reduction: The nitration of methyl 5-chlorosalicylate and subsequent reduction with stannous chloride dihydrate.

Substitution: Cyclization with 3-aminoquinuclidine dihydrochloride.

Common reagents used in these reactions include fuming nitric acid, stannous chloride dihydrate, and TBTU. The major products formed are intermediates that lead to the final azasetron hydrochloride compound .

類似化合物との比較

Azasetron is compared with other 5-HT3 receptor antagonists such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, azasetron is unique due to its high selectivity and potency . It has a higher affinity for 5-HT3 receptors compared to ondansetron and is comparable to granisetron .

List of Similar Compounds

- Ondansetron

- Granisetron

- Palonosetron

Azasetron’s uniqueness lies in its strong antiemetic efficacy and selective binding to 5-HT3 receptors, making it a valuable compound in managing chemotherapy-induced nausea and vomiting .

特性

IUPAC Name |

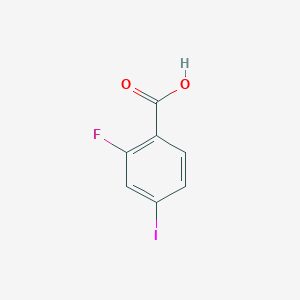

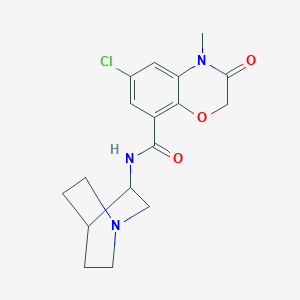

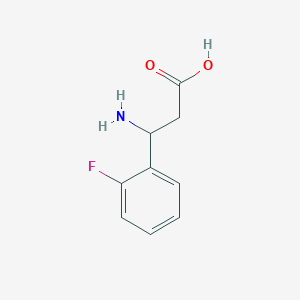

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045651 | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-69-7 | |

| Record name | Azasetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azasetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azasetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Azasetron?

A1: Azasetron exerts its antiemetic effects by acting as a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, a neurotransmitter involved in the vomiting reflex.

Q2: Where are 5-HT3 receptors located that are relevant to Azasetron's antiemetic effect?

A2: 5-HT3 receptors involved in emesis are found in several locations, including the peripheral nervous system within the gastrointestinal tract and the central nervous system, specifically in the chemoreceptor trigger zone and the vomiting center in the brainstem. []

Q3: How does the blockade of 5-HT3 receptors by Azasetron translate into reduced nausea and vomiting?

A3: By binding to and blocking 5-HT3 receptors, Azasetron prevents serotonin from binding to these receptors. This inhibition disrupts the transmission of nerve impulses that would normally trigger the vomiting reflex in response to chemotherapy or other emetogenic stimuli. []

Q4: What is the molecular formula and weight of Azasetron Hydrochloride?

A4: The molecular formula of Azasetron Hydrochloride is C19H20ClN3O3 • HCl, and its molecular weight is 406.30 g/mol.

Q5: Is there any spectroscopic data available for Azasetron Hydrochloride?

A5: Yes, researchers have employed High-Performance Liquid Chromatography (HPLC) methods with ultraviolet (UV) detection for the quantification of Azasetron Hydrochloride and its related substances. A study utilized a Luna C18 column with a mobile phase of methanol and phosphoric buffer solution, detecting Azasetron Hydrochloride at a wavelength of 330 nm. []

Q6: Does Azasetron Hydrochloride have any known catalytic properties?

A6: Azasetron Hydrochloride is primarily recognized for its pharmacological activity as a 5-HT3 receptor antagonist and is not reported to possess catalytic properties.

Q7: Have any computational chemistry studies been conducted on Azasetron Hydrochloride?

A7: While specific computational studies might exist, the provided research abstracts do not delve into the computational modeling aspects of Azasetron Hydrochloride.

Q8: What formulations of Azasetron Hydrochloride are available or being investigated?

A10: Azasetron Hydrochloride is available as a solution for injection and is also being investigated for transdermal delivery using drug-in-adhesive patches. [, ] Researchers found that the optimal transdermal patch formulation contained DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as the permeation enhancer, and 5% Azasetron Hydrochloride. []

Q9: What is the absorption profile of Azasetron Hydrochloride?

A11: Azasetron Hydrochloride exhibits nonlinear absorption characteristics due to the involvement of specialized transporters in both the absorptive and secretory directions in the intestines. [] Oral administration in rats demonstrated that absorption mainly occurs in the small intestine, with over 91% absorption estimated from radioactivity excretion in urine and bile. []

Q10: How is Azasetron Hydrochloride metabolized?

A12: Metabolism of Azasetron Hydrochloride primarily occurs in the liver. [, ] In rats, N-oxidation of the azabicyclooctane ring is a key metabolic pathway, primarily facilitated by flavin-containing monooxygenases (FMO). Other metabolic reactions include N-demethylation and hydroxylation, which are catalyzed by cytochrome P450 enzymes. []

Q11: How is Azasetron Hydrochloride excreted?

A13: Excretion of Azasetron Hydrochloride and its metabolites occur through both urinary and biliary routes. In rats, approximately 60-70% of intravenously or orally administered Azasetron Hydrochloride is excreted unchanged in the urine. [] Biliary excretion contributes to a lesser extent. []

Q12: Does Azasetron Hydrochloride exhibit any dose-dependent pharmacokinetic behavior?

A14: Yes, Azasetron Hydrochloride displays nonlinear pharmacokinetic behavior. Studies in rats show that the area under the plasma concentration-time curve increases greater than dose proportionally. [] This nonlinearity is thought to be due to the saturation of metabolic capacity in the liver at higher doses. []

Q13: How does rectal administration of Azasetron Hydrochloride compare to oral administration?

A17: Rectal administration of Azasetron Hydrochloride, delivered as a suppository, results in faster and greater absorption compared to oral administration. In rabbits, the absolute bioavailability of rectal Azasetron Hydrochloride was significantly higher (52.9%) than that of the oral route (21.6%). []

Q14: What types of in vivo studies have been conducted to assess the efficacy of Azasetron Hydrochloride?

A18: Numerous in vivo studies have been conducted, mainly involving animal models (e.g., rats, rabbits) to characterize the pharmacokinetic properties of Azasetron Hydrochloride and evaluate its antiemetic effects. [, , , , , ]

Q15: Have any clinical trials been conducted on Azasetron Hydrochloride?

A19: Yes, several clinical trials have investigated the safety and efficacy of Azasetron Hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV). [, , , , , , , , , , , , , , , , ]

Q16: What is the clinical efficacy of Azasetron Hydrochloride in preventing CINV?

A20: Clinical trials have demonstrated that Azasetron Hydrochloride is effective in preventing both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy, including cisplatin-based regimens. [, , , , , , ]

Q17: How does the efficacy of Azasetron Hydrochloride compare to other antiemetic drugs?

A21: Studies have compared the efficacy of Azasetron Hydrochloride to other antiemetic drugs, such as ondansetron and granisetron. While generally comparable in efficacy, some studies suggest potential advantages of Azasetron Hydrochloride in specific situations, such as a longer duration of action or a lower incidence of certain side effects. [, , , , , , ]

Q18: Has Azasetron Hydrochloride demonstrated efficacy in preventing postoperative nausea and vomiting (PONV)?

A22: Yes, clinical observations suggest that Azasetron Hydrochloride effectively reduces the incidence of PONV, particularly when administered before the end of surgery. [, , , ] Studies have also explored different timings and dosages for optimal PONV prevention. [, , , ]

Q19: What is the safety profile of Azasetron Hydrochloride?

A25: Clinical trials indicate that Azasetron Hydrochloride is generally well-tolerated. [, , , ]

Q20: Are there any ongoing efforts to improve the delivery of Azasetron Hydrochloride to specific targets?

A26: Research on transdermal patches for Azasetron Hydrochloride delivery represents an effort to explore alternative administration routes and potentially improve patient compliance by providing a more convenient and non-invasive delivery method. []

Q21: What analytical techniques are commonly used to quantify Azasetron Hydrochloride in biological samples?

A27: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), are frequently employed for the sensitive and selective quantification of Azasetron Hydrochloride in biological matrices like plasma. [, , ]

Q22: Has capillary electrophoresis been explored for the analysis of Azasetron Hydrochloride?

A28: Yes, capillary electrophoresis coupled with electrochemical luminescence detection has shown promise as a sensitive and convenient method for determining Azasetron Hydrochloride in pharmaceutical formulations. []

Q23: What is known about the dissolution and solubility properties of Azasetron Hydrochloride?

A29: While the provided research abstracts do not provide specific details on the dissolution rate or solubility of Azasetron Hydrochloride, its formulation as an injection and investigation in transdermal patches suggest adequate solubility in aqueous and potentially other pharmaceutical solvents. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)